molecular formula C24H27N3O5S2 B2934717 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide CAS No. 361481-61-0

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2934717
CAS RN: 361481-61-0
M. Wt: 501.62
InChI Key: BDCFKJAIKHTRJZ-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

Research has shown the synthesis and evaluation of various sulfonamide derivatives, including those with morpholine and thiazole moieties, demonstrating significant antimicrobial activities. For example, Sahin et al. (2012) synthesized 2-morpholine-4ylethyl-3H -1,2,4-triazole-3-ones with varying aryl sulfonyl chlorides, showing good to moderate antimicrobial activity, suggesting potential applications of structurally similar compounds in combating microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Anti-inflammatory and Analgesic Agents

Further research into the synthesis of novel compounds with benzothiazole and thiazolopyrimidine derivatives by Abu‐Hashem et al. (2020) revealed their significant COX-2 inhibitory, analgesic, and anti-inflammatory properties. This highlights the potential of the compound for development into anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

Compounds containing morpholine, thiazole, and sulfonamide moieties have been explored for their anticancer properties. Shao et al. (2014) discovered 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents, demonstrating significant antiproliferative activities and potential for inhibiting the PI3K/AKT/mTOR pathway, a key target in cancer therapy (Shao et al., 2014).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-4-31-20-9-5-18(6-10-20)22-15-33-24(25-22)26-23(28)19-7-11-21(12-8-19)34(29,30)27-13-16(2)32-17(3)14-27/h5-12,15-17H,4,13-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFKJAIKHTRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

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